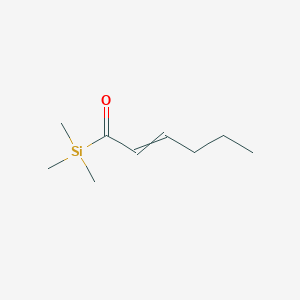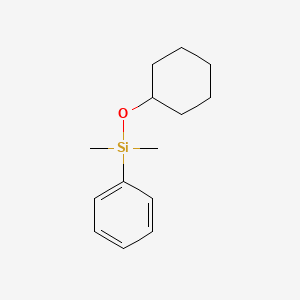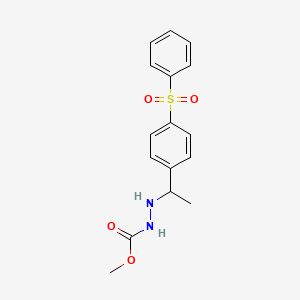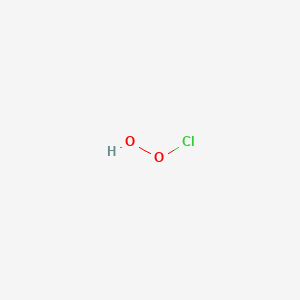![molecular formula C25H22IPS B14478783 Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide CAS No. 69442-50-8](/img/structure/B14478783.png)
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide is an organophosphorus compound that features a phosphonium center bonded to three phenyl groups and a phenylsulfanyl methyl group, with iodide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(phenylsulfanyl)methyl]phosphanium iodide typically involves the reaction of triphenylphosphine with a phenylsulfanyl methyl halide in the presence of an iodide source. The reaction conditions often include:
Solvent: Non-polar organic solvents such as benzene or diethyl ether.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Reactants: Triphenylphosphine, phenylsulfanyl methyl halide, and an iodide source.
Equipment: Large-scale reactors with efficient mixing and temperature control.
Purification: Crystallization or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center back to phosphine.
Substitution: The phenylsulfanyl methyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ylides for Wittig reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of triphenyl[(phenylsulfanyl)methyl]phosphanium iodide involves its ability to form stable phosphonium ylides. These ylides can participate in various organic reactions, such as the Wittig reaction, where they react with carbonyl compounds to form alkenes. The molecular targets and pathways involved include:
Formation of Ylides: The phosphonium center forms a stable ylide with adjacent carbon atoms.
Reaction with Carbonyl Compounds: The ylide reacts with aldehydes or ketones to form alkenes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar reactions.
Methyltriphenylphosphonium iodide: Another phosphonium salt with similar reactivity.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Propiedades
Número CAS |
69442-50-8 |
|---|---|
Fórmula molecular |
C25H22IPS |
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
triphenyl(phenylsulfanylmethyl)phosphanium;iodide |
InChI |
InChI=1S/C25H22PS.HI/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
Clave InChI |
KALUMJBVFPUIOP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)

![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)





![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)

